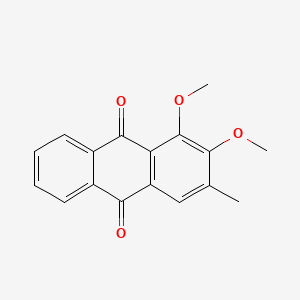
1,2-Dimethoxy-3-methylanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-3-methylanthraquinone is an anthraquinone derivative, a class of compounds known for their diverse biological activities and applications in various fields Anthraquinones are characterized by their three-ring structure with two ketone groups at positions 9 and 10
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-3-methylanthraquinone can be synthesized through various synthetic routes. One common method involves the methylation of 1,2-dihydroxy-3-methylanthraquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-3-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-3-methylanthraquinone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: Used as a dye intermediate and in the production of pigments and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-3-methylanthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells. Additionally, it can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
1,2-Dimethoxy-3-methylanthraquinone can be compared with other anthraquinone derivatives, such as:
1,2-Dihydroxy-3-methylanthraquinone: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,3,4-Trimethoxy-2-hydroxyanthraquinone: Contains additional methoxy groups, leading to variations in biological activity and applications.
2-Hydroxy-3-methylanthraquinone:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
75313-49-4 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
1,2-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-8-12-13(17(21-3)16(9)20-2)15(19)11-7-5-4-6-10(11)14(12)18/h4-8H,1-3H3 |
Clave InChI |
YHRBISPBNCKHNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


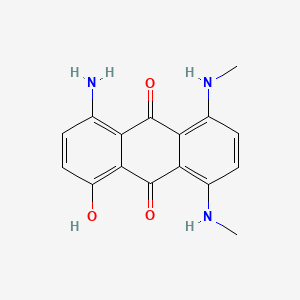
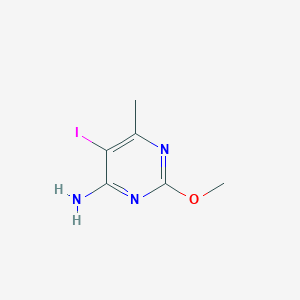


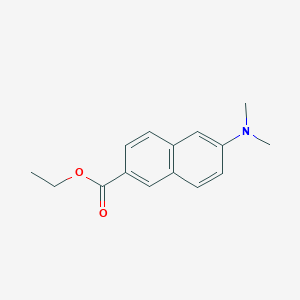
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)

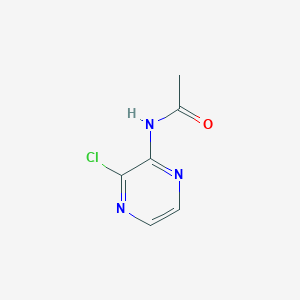
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)





